BenchChemオンラインストアへようこそ!

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

Anticancer Colorectal carcinoma Cytotoxicity assay

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine offers a structurally distinct benzimidazole-pyridine scaffold with a free primary amine at the pyridine 4-position—an essential synthetic handle for kinase-inhibitor elaboration. Positional isomerism and pendant functionality critically impact hydrogen-bonding geometry and target complementarity; this compound cannot be substituted by 2-(pyridin-3-yl)-1H-benzimidazole or 4-(1H-benzo[d]imidazol-2-yl)aniline analogs. With demonstrated antiproliferative activity against HCT116 colorectal carcinoma cells (IC₅₀ superior to 5-fluorouracil) and broad antimicrobial activity, it justifies procurement for oncology and anti-infective screening libraries. Favorable calculated properties (consensus Log P 1.73, TPSA 67.6 Ų) position it within drug-like chemical space for lead optimization campaigns.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 1082192-60-6
Cat. No. B1386457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine
CAS1082192-60-6
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N
InChIInChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
InChIKeyLMMVVCLDIDIEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine (CAS 1082192-60-6): Heterocyclic Building Block for Kinase-Targeted Synthesis


2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine is a heterocyclic compound featuring a benzimidazole moiety directly linked to a 4-aminopyridine ring [1]. With a molecular formula of C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol, this compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting enzymes such as EGFR and SGK-1 [2][3]. The compound is commercially available from multiple suppliers at standard purities of 95-97%, with pricing ranging from approximately $94 for 100 mg to £627 for 1 g depending on the vendor [4]. Its physicochemical properties—including a consensus Log Po/w of 1.73 and a topological polar surface area (TPSA) of 67.6 Ų—position it within favorable drug-like chemical space for lead optimization campaigns [1].

Why 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine Cannot Be Substituted by Generic Benzimidazole-Pyridine Isomers


Benzimidazole-pyridine compounds represent a broad class of heterocyclic scaffolds, yet their biological activity and synthetic utility are exquisitely sensitive to the precise position of ring substitution and the nature of pendant functional groups. 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine is structurally distinct from related analogs such as 2-(pyridin-3-yl)-1H-benzimidazole (which differs in pyridine substitution position) and 4-(1H-benzo[d]imidazol-2-yl)aniline (which replaces the pyridine with an aniline) . These positional isomers and core replacements alter hydrogen-bonding geometry, electron distribution, and binding site complementarity, making them unsuitable as drop-in replacements. The free primary amine at the pyridine 4-position further distinguishes this compound from N-methylated or otherwise derivatized congeners, providing a unique synthetic handle for elaboration . The following quantitative evidence demonstrates where differentiation is measurable and why procurement decisions should be compound-specific rather than class-generic.

Quantitative Differentiation of 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine: Comparative Data for Procurement Decisions


Antiproliferative Potency: HCT116 Colorectal Carcinoma Cytotoxicity Versus Clinical Standard 5-Fluorouracil

The compound exhibits significant antiproliferative activity against HCT116 colorectal carcinoma cells, with an IC₅₀ value substantially lower than that of the reference chemotherapeutic agent 5-fluorouracil (5-FU) . This comparative cytotoxicity profile establishes a performance baseline that is not equally shared across all benzimidazole-pyridine positional isomers or core variants.

Anticancer Colorectal carcinoma Cytotoxicity assay

Antibacterial Activity: MIC Values Against S. aureus and E. coli Compared to Standard Antibiotics

In antimicrobial susceptibility testing, the compound demonstrates measurable activity against both Gram-positive and Gram-negative bacterial strains . The reported MIC values provide a quantitative benchmark for antimicrobial screening programs, though direct comparator data for specific structural analogs remains limited in public databases.

Antimicrobial Antibacterial MIC

Physicochemical Profile: Lipophilicity and Polar Surface Area Relative to Drug-Like Benchmarks

The compound exhibits a consensus Log Po/w of 1.73 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT algorithms) and a topological polar surface area (TPSA) of 67.6 Ų [1]. These values reside within established drug-like chemical space: Log P below 5 and TPSA below 140 Ų are consistent with favorable oral bioavailability and membrane permeability characteristics per Lipinski and Veber guidelines .

Physicochemical Lipophilicity TPSA Drug-likeness

Structural Differentiation: Pyridine Substitution Position Determines Biological Activity Profile

Variation in the position of pyridine substitution within the benzimidazole-pyridine scaffold yields compounds with potentially distinct biological activities . The 2-(1H-benzo[d]imidazol-2-yl)pyridin-4-amine scaffold positions the primary amine at the pyridine 4-position, whereas related compounds such as 2-(pyridin-2-yl)-1H-benzimidazole and 2-(pyridin-3-yl)-1H-benzimidazole lack this functional group or place the nitrogen atom in a different geometric orientation, which alters binding site complementarity and hydrogen-bonding potential .

Structural analog Positional isomer SAR

Kinase Inhibitor Scaffold Recognition: Patented Utility in SGK-1 and Heterocyclic Kinase Inhibitor Families

The benzimidazolyl-pyridine scaffold, to which this compound belongs, is explicitly claimed in patent literature as useful for SGK-1 inhibition [1] and appears as a core motif in heterocyclic kinase inhibitor patents [2]. While the specific compound (CAS 1082192-60-6) serves primarily as a synthetic intermediate rather than a final drug candidate, its inclusion in these patent families validates the scaffold's relevance to kinase-targeted drug discovery programs.

Kinase inhibitor SGK-1 Patent Medicinal chemistry

High-Value Research Applications for 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine


Anticancer Lead Optimization: Colorectal Carcinoma Screening Programs

The compound's demonstrated cytotoxic activity against HCT116 colorectal carcinoma cells, with an IC₅₀ significantly lower than 5-fluorouracil , supports its use as a starting point for medicinal chemistry optimization in oncology programs. Procurement for HCT116-based antiproliferative screening campaigns is justified where compounds with established comparative activity against this clinically relevant cell line are prioritized.

Broad-Spectrum Antimicrobial Screening

With MIC values of 12.5 µg/mL against S. aureus, 25 µg/mL against E. coli, and 50 µg/mL against C. albicans , this compound may be procured for antimicrobial screening libraries targeting Gram-positive, Gram-negative, and fungal pathogens. However, researchers should note that direct comparator data for close structural analogs in the same assay system is not publicly available, limiting the strength of differentiation claims in this application area.

Kinase Inhibitor Scaffold Development: SGK-1 and Related Kinase Targets

Given the benzimidazolyl-pyridine scaffold's established presence in patent literature for SGK-1 inhibition and heterocyclic kinase inhibitors [1], procurement of this compound as a synthetic building block is strategically sound for laboratories developing novel kinase-targeted therapeutics. The scaffold serves as a validated starting point for structure-activity relationship studies and lead generation campaigns.

Physicochemical Property Assessment in Lead Selection

The compound's favorable calculated properties—consensus Log P of 1.73 and TPSA of 67.6 Ų —support its inclusion in early-stage lead selection where compounds meeting drug-like physicochemical criteria are preferentially advanced. Procurement for computational chemistry and ADME prediction validation studies is appropriate where well-characterized heterocyclic scaffolds are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.